![molecular formula C18H16FN3O B2986570 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 1334372-52-9](/img/structure/B2986570.png)
1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone, also known as BIA 10-2474, is a small molecule drug candidate that was developed by the French pharmaceutical company, Biotrial. The drug was designed to target fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. BIA 10-2474 was intended to be used as a treatment for chronic pain and other neurological disorders.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Antifungal and Antimicrobial Properties : Compounds related to 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone, such as those containing imidazole and thiazole moieties, have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds exhibit activity comparable to standard drugs like chloramphenicol, cefoperazone, and amphotericin B, highlighting their potential as antimicrobial agents (Pejchal, Pejchalová, & Růžičková, 2015). Similarly, novel azetidinones and thiazolidinones derived from benzothiazole have shown promising antimicrobial properties against various strains (Mistry & Desai, 2006).
Antitumor and Antioxidant Agents : The synthesis of fused and binary 1,3,4-thiadiazoles, incorporating imidazole moieties, has been investigated for potential antitumor and antioxidant activities. Such derivatives have been evaluated as antitumor agents, indicating the wide-ranging therapeutic applications of these compounds (Hamama, Gouda, Badr, & Zoorob, 2013).
Heme Oxygenase Inhibition : Derivatives containing imidazole and ethanone moieties have been explored for their ability to inhibit heme oxygenases, enzymes involved in oxidative stress response. Such studies are crucial for understanding the therapeutic potential of these compounds in treating diseases associated with oxidative stress (Roman, Vlahakis, Vukomanovic, Nakatsu, & Szarek, 2010).
Chemical Synthesis and Characterization
Novel Complexes Construction : Research has been conducted on constructing various metal–organic frameworks using biphenyl-tetracarboxylate and flexible bis(imidazole) ligands. These frameworks, featuring diverse structures, demonstrate the role of imidazole-based ligands in material science and catalysis (Sun, Qi, Wang, Che, & Zheng, 2010).
Molecular Docking Studies : The molecular structure and potential biological interactions of related compounds have been analyzed through molecular docking studies. Such research provides insights into the mechanism of action of these compounds at the molecular level, facilitating the design of targeted therapeutic agents (Mary et al., 2015).
Propriétés
IUPAC Name |
1-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O/c19-14-7-5-12(6-8-14)9-17(23)22-10-13(11-22)18-20-15-3-1-2-4-16(15)21-18/h1-8,13H,9-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRYCUAIDULUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2986489.png)

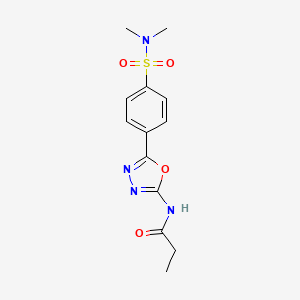

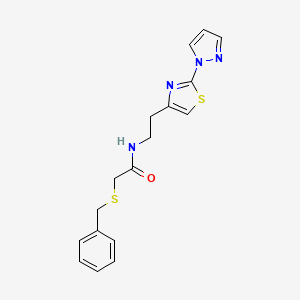
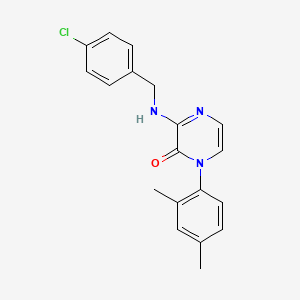
![N-(2,5-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2986501.png)
![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2986503.png)
![(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/no-structure.png)
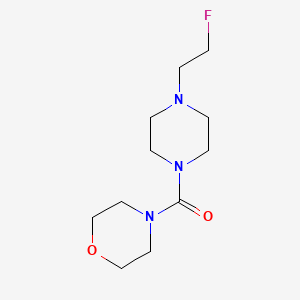
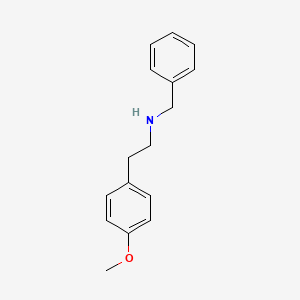
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2986509.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-phenylbutanoic acid](/img/structure/B2986510.png)